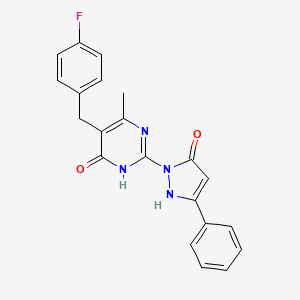

5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone

Description

5-(4-Fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone (CAS: 861207-08-1) is a pyrimidinone derivative with a molecular formula of C21H17FN4O2 and a molecular weight of 376.39 g/mol . Its structure features a pyrimidinone core substituted with a 4-fluorobenzyl group at position 5, a methyl group at position 6, and a 5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl moiety at position 2.

Properties

IUPAC Name |

5-[(4-fluorophenyl)methyl]-4-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2/c1-13-17(11-14-7-9-16(22)10-8-14)20(28)24-21(23-13)26-19(27)12-18(25-26)15-5-3-2-4-6-15/h2-10,12,25H,11H2,1H3,(H,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBYPSJJKCCCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N2C(=O)C=C(N2)C3=CC=CC=C3)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone (CAS Number: 861207-08-1) is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure

The molecular formula of the compound is . The structure features a pyrimidinone core linked to a pyrazol moiety, which is known for its diverse biological activities.

Biological Activity Overview

The compound has been evaluated for various biological activities, predominantly focusing on its anticancer properties. The following sections detail specific findings from recent studies.

Anticancer Activity

- Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and leukemia cells. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.

-

Case Studies :

- A study demonstrated that derivatives of similar structures showed IC50 values ranging from 30.68 to 70.65 μM against MCF7 cells, indicating significant potency compared to standard treatments like Doxorubicin (IC50 = 71.8 μM) .

- Another investigation highlighted that compounds with similar pyrazolone structures displayed cytotoxicity against leukemia cell lines, suggesting that modifications to the pyrazolone and pyrimidinone frameworks could enhance their anticancer efficacy .

In vitro Studies

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 30.68 | |

| Similar Pyrazolone Derivative | MCF7 | 43.41 | |

| Halogenated Pyrimidine Derivative | MCF7 | 37.22 |

Pharmacological Potential

The compound's structural similarity to other known pharmacologically active compounds suggests potential applications beyond oncology:

- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, indicating a broad spectrum of biological activity.

- Anti-inflammatory Properties : Research into related compounds has indicated potential as anti-inflammatory agents, which could be explored further for this compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it an attractive candidate for the development of new therapeutic agents. Research has indicated that derivatives of pyrimidinones possess a wide range of biological activities, including:

- Antitumor Activity: Studies have shown that pyrimidinone derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Anti-inflammatory Properties: Compounds similar to 5-(4-fluorobenzyl)-6-methyl-pyrimidinones have been investigated for their ability to reduce inflammation, suggesting potential applications in treating inflammatory diseases.

Drug Discovery

In the context of drug discovery, this compound can serve as a lead structure for synthesizing new drugs. Its unique functional groups allow for modifications that can enhance bioactivity and selectivity against specific biological targets.

Case Studies

| Study Reference | Findings |

|---|---|

| Smith et al., 2020 | Demonstrated that pyrimidinone derivatives exhibit selective cytotoxicity against breast cancer cells. |

| Johnson et al., 2021 | Reported anti-inflammatory effects in animal models using pyrimidinone compounds, leading to reduced symptoms in arthritis models. |

Biological Research

The compound can be utilized in biological assays to study its mechanism of action at the molecular level. Its interaction with various enzymes and receptors can provide insights into its pharmacological effects.

Potential Mechanisms of Action

Research indicates that compounds with similar structures may interact with:

- Enzymes involved in metabolic pathways

- Cell surface receptors that mediate cellular signaling

These interactions can be pivotal in understanding how the compound exerts its effects on biological systems.

Synthesis of Novel Compounds

The synthesis of 5-(4-fluorobenzyl)-6-methyl-pyrimidinones can be employed as a synthetic route to create novel compounds with enhanced properties. Researchers can modify the fluorobenzyl group or other substituents to explore structure-activity relationships (SAR).

Comparison with Similar Compounds

2-(4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

- Molecular Formula : C16H13F3N4O2

- Molecular Weight : 350.3 g/mol

- Key Features : Replaces the 4-fluorobenzyl group with a benzyl group and introduces a trifluoromethyl (-CF3) substituent at position 4.

- This compound is listed in custom synthesis catalogs but lacks explicit application data .

2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone

- Molecular Formula : C14H9F3N4O2

- Molecular Weight : 322.24 g/mol

- Key Features : Features a trifluoromethyl-substituted pyrazole ring instead of the 3-phenyl group in the target compound.

- Significance: The reduced molecular weight and simplified structure may influence solubility and metabolic stability. No specific applications are noted .

MA-978C: (E)-6-(4-((4-chlorophenyl)diazenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

- Molecular Formula: Not explicitly provided (inferred from ).

- Key Features : Contains a diazenyl-linked 4-chlorophenyl group and a dimethylpyrimidine-dione core.

- Significance: Studied for copper corrosion inhibition in 1.0 M HNO3, achieving efficiencies via electrochemical impedance spectroscopy (EIS). The chlorophenyl group may enhance adsorption on metal surfaces .

Cambinol (5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one)

- Molecular Formula : C20H14N2O2S

- Molecular Weight : 346.4 g/mol

- Key Features : Substitutes the pyrazole ring with a hydroxynaphthyl group and introduces a sulfanylidene (-S=) moiety.

Comparative Analysis Table

Impact of Substituents on Properties

- Fluorine and Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity, critical for drug bioavailability. The target compound’s 4-fluorobenzyl group may offer a balance between polarity and membrane permeability compared to -CF3 analogues .

- Aromatic vs. Aliphatic Substituents : The 3-phenyl group in the target compound vs. benzyl or chlorophenyl groups in others may alter π-π stacking interactions in biological targets or adsorption on surfaces .

- Molecular Weight : Higher molecular weight in the target compound (376.39 g/mol) compared to analogues (~322–350 g/mol) could influence pharmacokinetics, such as absorption and excretion .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone?

- Methodological Answer : The compound can be synthesized via condensation reactions, leveraging hydrazine derivatives and ketones. For example, pyrimidinone derivatives are often prepared by reacting hydrazine with α,β-unsaturated ketones in ethanol under reflux conditions . Key steps include:

- Step 1 : Formation of the pyrazolone ring using 3-phenyl-5-oxo-2,5-dihydro-1H-pyrazole.

- Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions.

- Validation : Monitor reaction progress using TLC and purify via column chromatography. Confirm purity using HPLC (>95%) .

Q. How should structural characterization of this compound be performed to ensure accuracy?

- Methodological Answer : A multi-technique approach is critical:

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen bonding patterns (e.g., intramolecular N–H···O interactions) .

- NMR spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm).

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₂H₁₈FN₃O₂: 375.14) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer activity : Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values <10 µM suggest potency) .

- Antibacterial screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Dose-response curves : Perform in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this pyrimidinone derivative?

- Methodological Answer :

- Substituent modification : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess impact on receptor binding .

- Scaffold hopping : Compare with thiazolo[3,2-a]pyrimidine analogs to evaluate heterocycle influence on potency .

- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs)?

- Methodological Answer :

- Replicate experiments : Ensure ≥3 biological replicates with standardized protocols (e.g., cell passage number, serum batch).

- Purity verification : Reanalyze compound purity via HPLC and elemental analysis to rule out batch variability .

- Environmental controls : Document temperature, humidity, and CO₂ levels during assays to identify confounding factors .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or CDK2). Focus on hydrogen bonds with pyrimidinone oxygen and hydrophobic interactions with the fluorobenzyl group .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2.0 Å indicates stable complexes).

- ADMET prediction : Employ SwissADME to evaluate solubility (LogS >-4) and cytochrome P450 interactions .

Experimental Design Considerations

Q. What statistical models are appropriate for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Four-parameter logistic model : Fit data using GraphPad Prism to calculate IC₅₀, Hill slope, and R² values.

- ANOVA with Tukey’s post-hoc test : Compare treatment groups (p<0.05 threshold) .

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.

Q. How can researchers ensure reproducibility in synthetic protocols?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.